2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
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Overview
Description
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a heterocyclic compound that belongs to the class of dibenzo triazonines. This compound is characterized by its unique structure, which includes a triazonine ring fused with two benzene rings and a phenyl group. The presence of a chlorine atom at the 2-position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves the treatment of 5-chloro-2-aminobenzophenone with o-phenylenediamine, sodium acetate, and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is then treated with chloroacetic acid and polyphosphoric acid (PPA) to produce 2-chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: A closely related compound with similar chemical properties.
2-Chloro-6-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Another analog with slight structural variations.
Uniqueness
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
103686-89-1 |
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Molecular Formula |
C20H14ClN3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C20H14ClN3/c21-15-10-11-17-16(12-15)20(14-6-2-1-3-7-14)24-19-9-5-4-8-18(19)23-13-22-17/h1-13,24H |
InChI Key |
JLHZFUUCYPUFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=NC4=CC=CC=C4N2)Cl |
Origin of Product |
United States |
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